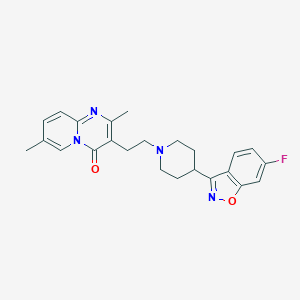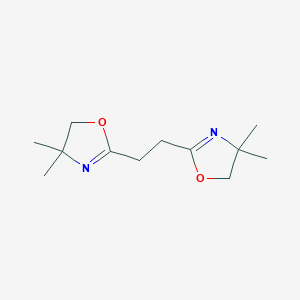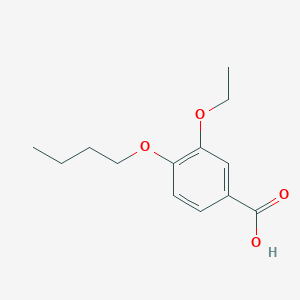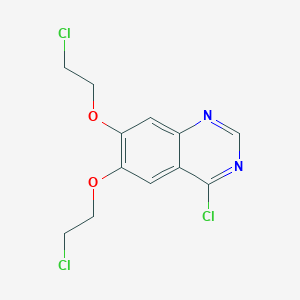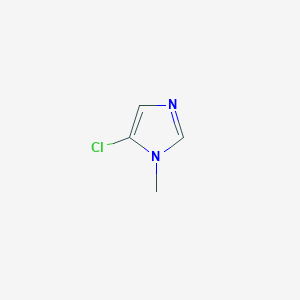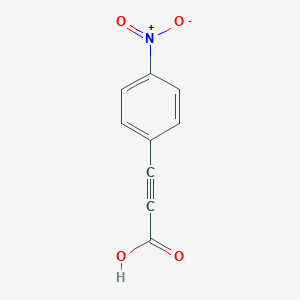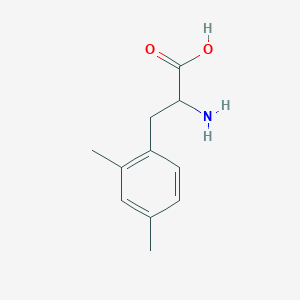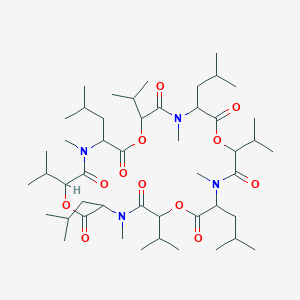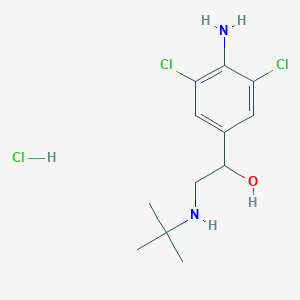![molecular formula C10H13NO B019906 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine CAS No. 104886-23-9](/img/structure/B19906.png)
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, also known as IPDHFP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. IPDHFP is a bicyclic compound that contains a pyridine ring fused to a furan ring, with an isopropyl group attached to the pyridine ring.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is not fully understood. However, it has been suggested that 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to activate the opioid receptors, which are involved in the regulation of pain and inflammation.
Biochemische Und Physiologische Effekte
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to reduce pain and inflammation-related behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields, making it suitable for large-scale production. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. However, one limitation of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine. One potential direction is to investigate the structure-activity relationship of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, in order to identify more potent and selective analogs of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, in order to better understand its pharmacological effects. Finally, the potential applications of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine in the treatment of cancer and other diseases should be further explored.
Conclusion
In conclusion, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is a promising compound that has gained attention in the scientific community due to its potential applications in drug development. The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been optimized to produce high yields of the compound, making it suitable for large-scale production. 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties, and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine and to explore its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine involves the reaction of 2,3-dihydrofuran with 3-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine. The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been investigated for its potential applications in drug development. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
104886-23-9 |
|---|---|
Produktname |
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-propan-2-yl-2,3-dihydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-6-12-9-4-3-5-11-10(8)9/h3-5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
RBUSLNKLLDIVHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC2=C1N=CC=C2 |
Kanonische SMILES |
CC(C)C1COC2=C1N=CC=C2 |
Synonyme |
Furo[3,2-b]pyridine,2,3-dihydro-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



